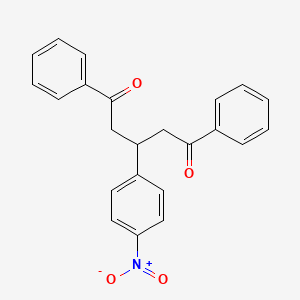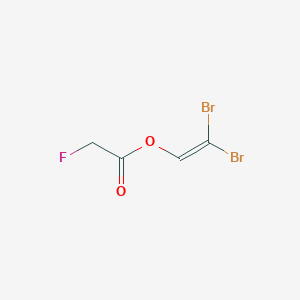![molecular formula C13H16ClNO B14306908 2-[(2-Chloroanilino)methyl]cyclohexan-1-one CAS No. 113120-18-6](/img/structure/B14306908.png)
2-[(2-Chloroanilino)methyl]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloroanilino)methyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a 2-chloroanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroanilino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Hydrogenation: This process can be used to reduce any intermediate compounds to the desired product.
化学反应分析
Types of Reactions
2-[(2-Chloroanilino)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2-Chloroanilino)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(2-Chloroanilino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2-[(2-Bromoanilino)methyl]cyclohexan-1-one
- 2-[(2-Fluoroanilino)methyl]cyclohexan-1-one
- 2-[(2-Iodoanilino)methyl]cyclohexan-1-one
Uniqueness
2-[(2-Chloroanilino)methyl]cyclohexan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific substitution pattern can result in distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
113120-18-6 |
|---|---|
分子式 |
C13H16ClNO |
分子量 |
237.72 g/mol |
IUPAC 名称 |
2-[(2-chloroanilino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H16ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h2-3,6-7,10,15H,1,4-5,8-9H2 |
InChI 键 |
KBOUZAJQAVIOGY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)CNC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



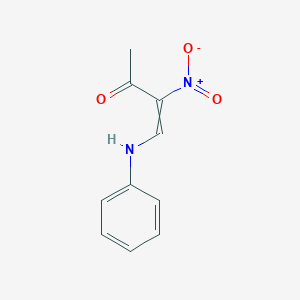
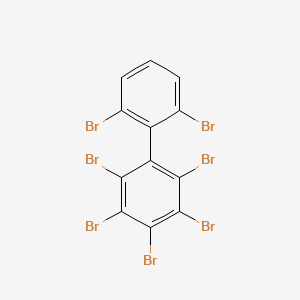
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
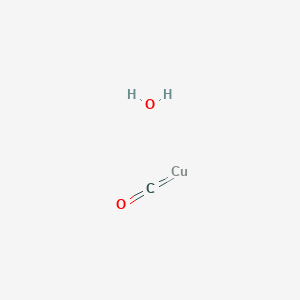
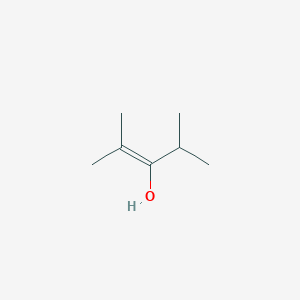
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
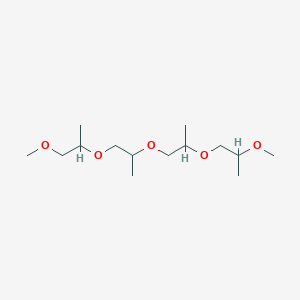
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
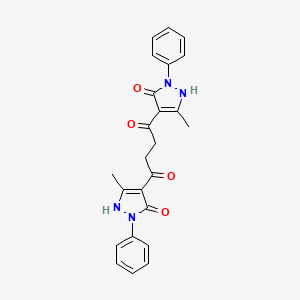
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
